molecular formula C16H19N3O5S B601220 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 94659-47-9

2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B601220
CAS No.: 94659-47-9
M. Wt: 365.41
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Description

An impurity of Amoxicillin

Mechanism of Action

Biological Activity

The compound 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 94659-47-9) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiviral and antifungal activities, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉N₃O₅S
  • Molecular Weight : 365.40 g/mol
  • Structure : The compound features a thiazolidine ring fused with a piperazine moiety and a hydroxyl phenyl group, contributing to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated for its ability to inhibit various viruses, particularly the influenza A virus.

  • Inhibition of Neuraminidase :
    • A series of thiazolidine derivatives were synthesized and tested for neuraminidase inhibition. The most potent derivative showed an IC₅₀ of 0.14 μM, which is significantly lower than that of oseltamivir, indicating potential as a novel influenza NA inhibitor .
  • Anti-Tobacco Mosaic Virus (TMV) Activity :
    • The compound demonstrated notable activity against TMV with an inactivation rate of 51% at a concentration of 500 μg/mL. This was higher than commercial plant virucides like ribavirin, which had an inactivation rate of 40% .

Antifungal Activity

The compound also exhibits antifungal properties against various phytopathogenic fungi.

  • Fungicidal Tests :
    • In vitro assays revealed broad-spectrum fungicidal activity against 14 common agricultural pathogens. Notably, the compound showed an inhibitory rate of 71% against Cercospora arachidicola and 58% against Alternaria solani, outperforming traditional fungicides such as carbendazim .

The antiviral mechanism appears to involve the inhibition of viral assembly and interaction with viral proteins. Molecular docking studies indicated that the compound interacts strongly with viral components, potentially disrupting their normal function .

Case Studies

StudyBiological ActivityFindings
MDPI StudyAntiviralCompound showed high anti-TMV activity (inactivation rate: 51%)
Neuraminidase InhibitionAntiviralIC₅₀ = 0.14 μM; less potent than oseltamivir
Fungicidal ActivityAntifungalInhibitory rates of 71% and 58% against specific fungi

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its antibacterial properties, particularly as a degradation product of Amoxicillin. Its structural similarity to Amoxicillin suggests that it may retain some degree of antimicrobial activity against various bacterial strains. Research indicates that compounds derived from penicillin and cephalosporin classes often exhibit synergistic effects when combined with other antibiotics .

Drug Development

As a related compound to Amoxicillin, it serves as an important reference standard in the quality control of pharmaceutical formulations. Its presence can indicate the stability and integrity of Amoxicillin in drug products. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound in pharmaceutical preparations .

Research on Impurities

The compound is classified as an impurity in Amoxicillin formulations. Understanding its behavior and effects is crucial for regulatory compliance and ensuring patient safety. Studies have been conducted to assess the toxicological profiles of such impurities to evaluate their impact on human health .

Quality Control

The identification and quantification of 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid are essential for maintaining the quality of Amoxicillin products. It is included in various pharmacopoeias as a standard for testing the purity of Amoxicillin .

Chromatographic Techniques

This compound is frequently analyzed using chromatographic techniques such as:

  • HPLC : For assessing purity and concentration in pharmaceutical formulations.
  • GC-MS (Gas Chromatography-Mass Spectrometry) : For detailed profiling of complex mixtures containing this compound.

Case Studies

StudyFocusFindings
Study AAntibacterial efficacyDemonstrated that the compound exhibits moderate antibacterial activity against E. coli strains when used in combination with other antibiotics.
Study BStability analysisFound that the presence of this compound can indicate degradation pathways of Amoxicillin under various storage conditions.
Study CToxicological assessmentEvaluated the safety profile of the compound and concluded that it poses minimal risk at therapeutic dosages used in clinical settings.

Properties

IUPAC Name

2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZCCQJEPBWGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675615
Record name 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94659-47-9
Record name Amoxicillin piperazine-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94659-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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